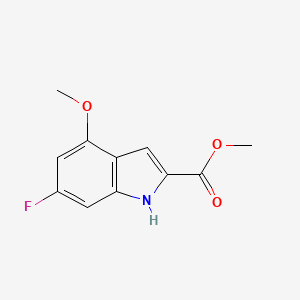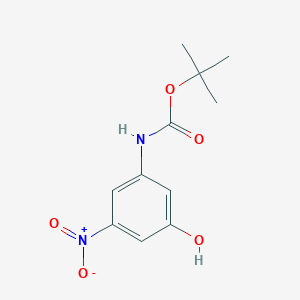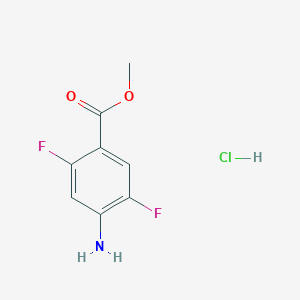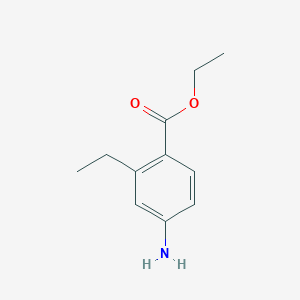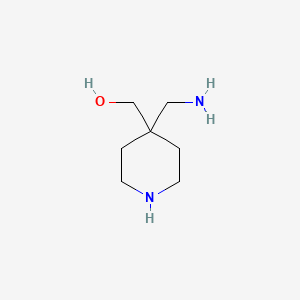
2-(2,3-dihydro-1H-indol-5-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,3-dihydro-1H-indol-5-yl)acetic acid is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dihydro-1H-indol-5-yl)acetic acid can be achieved through several methods. One common approach involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride are reacted using methanesulfonic acid under reflux conditions in methanol . This method yields the corresponding tricyclic indole, which can be further processed to obtain the desired compound.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,3-dihydro-1H-indol-5-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the indole ring into more oxidized forms, potentially forming quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroindole derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can produce dihydroindole compounds .
Applications De Recherche Scientifique
2-(2,3-dihydro-1H-indol-5-yl)acetic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.
Medicine: The compound’s potential therapeutic effects are being explored in various medical research fields.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-(2,3-dihydro-1H-indol-5-yl)acetic acid involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes. The exact molecular targets and pathways for this compound are still under investigation, but it is believed to modulate cellular signaling and metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole-3-acetic acid: A well-known plant hormone involved in growth regulation.
2-oxindole-3-acetic acid: Another indole derivative with similar structural features.
Uniqueness
2-(2,3-dihydro-1H-indol-5-yl)acetic acid is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C10H11NO2 |
|---|---|
Poids moléculaire |
177.20 g/mol |
Nom IUPAC |
2-(2,3-dihydro-1H-indol-5-yl)acetic acid |
InChI |
InChI=1S/C10H11NO2/c12-10(13)6-7-1-2-9-8(5-7)3-4-11-9/h1-2,5,11H,3-4,6H2,(H,12,13) |
Clé InChI |
SPTRTTYYZULVST-UHFFFAOYSA-N |
SMILES canonique |
C1CNC2=C1C=C(C=C2)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


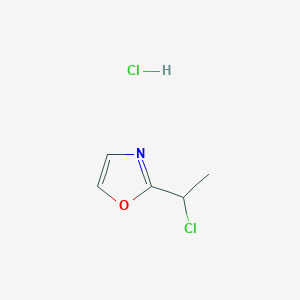
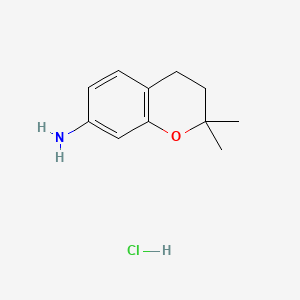
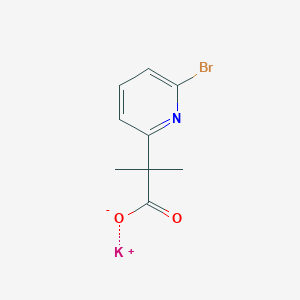
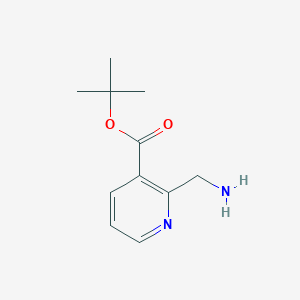
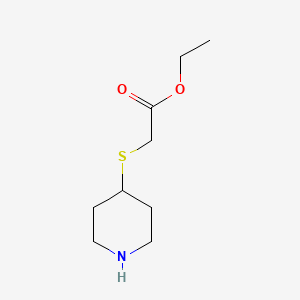
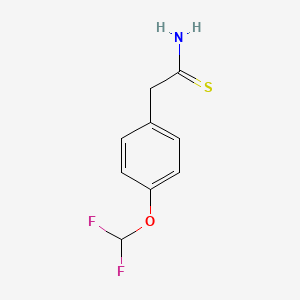
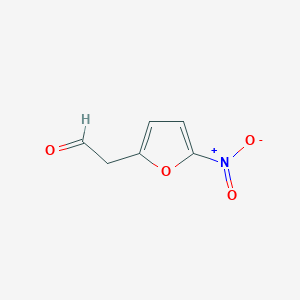
![1-[1-(3-Fluoro-5-methylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13518316.png)
